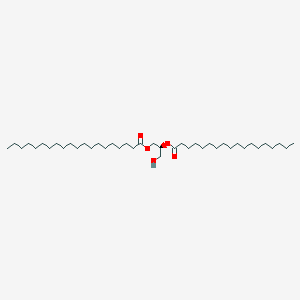

1-Eicosanoyl-2-octadecanoyl-sn-glycerol

Description

Properties

Molecular Formula |

C41H80O5 |

|---|---|

Molecular Weight |

653.1 g/mol |

IUPAC Name |

[(2S)-3-hydroxy-2-octadecanoyloxypropyl] icosanoate |

InChI |

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-23-25-27-29-31-33-35-40(43)45-38-39(37-42)46-41(44)36-34-32-30-28-26-24-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3/t39-/m0/s1 |

InChI Key |

SCGCTMVKIGULND-KDXMTYKHSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Molecular Architecture and Stereochemistry of 1 Eicosanoyl 2 Octadecanoyl Sn Glycerol

Nomenclature and Stereoisomeric Designations (sn-Positions)

The nomenclature of 1-eicosanoyl-2-octadecanoyl-sn-glycerol is precise, conveying critical information about its stereochemistry. The prefix "sn," for stereospecific numbering, is used to unambiguously define the configuration of the substituents on the glycerol (B35011) backbone. In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group at the central carbon (C2) pointing to the left. The carbon atoms are then numbered sequentially from top to bottom as C1, C2, and C3. This standardized nomenclature prevents ambiguity that can arise with other naming conventions.

Thus, in 1-eicosanoyl-2-octadecanoyl-sn-glycerol:

The eicosanoyl group (derived from eicosanoic acid) is esterified to the carbon at the sn-1 position.

The octadecanoyl group (derived from octadecanoic acid) is esterified to the carbon at the sn-2 position.

The hydroxyl group at the sn-3 position remains unesterified.

This specific arrangement results in a chiral molecule, as the C2 of the glycerol backbone is a stereocenter.

Influence of Acyl Chain Composition (Eicosanoyl, Octadecanoyl) on Glycerol Backbone

The properties of 1-eicosanoyl-2-octadecanoyl-sn-glycerol are significantly influenced by the nature of its constituent acyl chains: eicosanoic acid and octadecanoic acid. Both are long-chain saturated fatty acids, which imparts specific physical and chemical characteristics to the molecule.

| Fatty Acid | Common Name | Chemical Formula | Carbon Atoms | Melting Point (°C) |

|---|---|---|---|---|

| Eicosanoic Acid | Arachidic Acid | C20H40O2 | 20 | 75.4 |

| Octadecanoic Acid | Stearic Acid | C18H36O2 | 18 | 69.6 |

The presence of these long, saturated acyl chains means that 1-eicosanoyl-2-octadecanoyl-sn-glycerol will have a relatively high melting point and be solid at room temperature. The length and saturation of the acyl chains influence the packing of these molecules within biological membranes, affecting membrane fluidity and curvature. Generally, longer and more saturated acyl chains lead to more ordered and less fluid membrane domains. The difference in chain length between the eicosanoyl (C20) and octadecanoyl (C18) groups can also introduce subtle packing asymmetries.

Positional Isomerism and its Implications in Biological Systems

Positional isomerism is a critical concept for understanding the biological roles of diacylglycerols. Depending on which hydroxyl groups of the glycerol backbone are esterified, different isomers can exist. The main positional isomers of a diacylglycerol with the same acyl chains as the title compound would be:

1,2-diacyl-sn-glycerol: The biologically active form in many signaling pathways.

2,3-diacyl-sn-glycerol: An enantiomer of the 1,2-isomer.

1,3-diacyl-sn-glycerol: An achiral isomer where the acyl groups are on the outer carbons of the glycerol backbone.

The sn-1,2 configuration, as seen in 1-eicosanoyl-2-octadecanoyl-sn-glycerol, is particularly significant. Diacylglycerols in this conformation are known to act as second messengers in signal transduction cascades. For example, they can activate protein kinase C (PKC) isoforms, which in turn phosphorylate a variety of downstream protein targets, influencing processes such as cell growth, differentiation, and apoptosis. The specific acyl chain composition can modulate the affinity for and activation of different PKC isoforms.

In contrast, 1,3-diacylglycerols are generally considered biologically inactive in these signaling pathways. The migration of an acyl group from the sn-2 to the sn-1 or sn-3 position can occur, converting a signaling-active 1,2-diacylglycerol to an inactive 1,3-isomer, thus representing a form of signal termination.

| Isomer | Structure | Chirality | Primary Biological Role |

|---|---|---|---|

| 1,2-diacyl-sn-glycerol | Acyl groups at sn-1 and sn-2 | Chiral | Second messenger in signaling (e.g., PKC activation) |

| 2,3-diacyl-sn-glycerol | Acyl groups at sn-2 and sn-3 | Chiral | Metabolic intermediate |

| 1,3-diacyl-sn-glycerol | Acyl groups at sn-1 and sn-3 | Achiral | Generally inactive in signaling; metabolic intermediate |

In metabolic pathways, all three isomers can serve as intermediates in the synthesis and breakdown of triacylglycerols, the primary form of energy storage in many organisms. The specific isomer utilized can be dependent on the particular enzymatic pathway involved.

Biosynthetic Pathways and Metabolic Fates of 1 Eicosanoyl 2 Octadecanoyl Sn Glycerol

De Novo Glycerolipid Synthesis: The Phosphatidic Acid Pathway

The primary route for the endogenous synthesis of 1-eicosanoyl-2-octadecanoyl-sn-glycerol is the de novo pathway, also known as the Kennedy pathway. libretexts.org This universal process for creating glycerolipids begins with a glycerol (B35011) backbone and sequentially adds fatty acids, leading to the formation of phosphatidic acid, a key intermediate. nih.govportlandpress.com This pathway occurs predominantly at the endoplasmic reticulum. nih.gov

Formation of Lysophosphatidic Acid Intermediates

The synthesis initiates with the acylation of glycerol-3-phosphate (G3P). researchgate.net An enzyme from the glycerol-3-phosphate acyltransferase (GPAT) family catalyzes the transfer of a fatty acyl group from an activated acyl-coenzyme A (acyl-CoA) donor to the sn-1 position of the G3P molecule. libretexts.orgresearchgate.net To produce the specific precursor for 1-eicosanoyl-2-octadecanoyl-sn-glycerol, the substrate utilized is eicosanoyl-CoA. This reaction yields the lysophosphatidic acid (LPA) intermediate, 1-eicosanoyl-sn-glycerol-3-phosphate. The availability of eicosanoyl-CoA and the substrate preference of the specific GPAT isoform are critical determinants for the formation of this particular LPA. researchgate.net

Acyltransferase Activities (e.g., AGPAT1, AGPAT2) in sn-2 Acylation

The newly formed 1-eicosanoyl-sn-glycerol-3-phosphate is then promptly acylated at the sn-2 position. This reaction is catalyzed by a 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT). mdpi.comnih.gov For the synthesis of the target compound, an octadecanoyl-CoA molecule serves as the acyl donor. The AGPAT enzyme transfers the octadecanoyl (stearoyl) group to the free hydroxyl at the sn-2 position of the LPA intermediate. uniprot.org

This step results in the formation of phosphatidic acid (PA), specifically 1-eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphate. nih.gov Several AGPAT isoforms exist, with AGPAT1 and AGPAT2 being well-characterized members of this enzyme family. mdpi.comnih.gov While they have distinct tissue expression patterns and physiological roles, their in vitro substrate specificities for various acyl-CoAs can be similar. nih.gov The generation of this specific PA molecule depends on the cellular pool of octadecanoyl-CoA and the enzymatic selectivity of the present AGPAT isoforms. uniprot.orgnih.gov

Phosphatidic Acid Dephosphorylation to Diacylglycerol

The final step in generating the diacylglycerol is the dephosphorylation of phosphatidic acid. youtube.com An enzyme known as phosphatidic acid phosphatase (PAP), a member of the lipin family, catalyzes the removal of the phosphate (B84403) group from the sn-3 position of 1-eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphate. portlandpress.comnih.gov This hydrolysis reaction yields the final product: 1-eicosanoyl-2-octadecanoyl-sn-glycerol (DAG). nih.gov This DAG can then enter various metabolic pathways. nih.govnih.gov

Table 1: De Novo Synthesis Pathway

| Step | Substrates | Enzyme | Product |

|---|---|---|---|

| 1 | Glycerol-3-phosphate + Eicosanoyl-CoA | Glycerol-3-phosphate acyltransferase (GPAT) | 1-Eicosanoyl-sn-glycerol-3-phosphate (LPA) |

| 2 | 1-Eicosanoyl-sn-glycerol-3-phosphate + Octadecanoyl-CoA | 1-Acylglycerol-3-phosphate O-acyltransferase (AGPAT) | 1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphate (PA) |

| 3 | 1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphate | Phosphatidic acid phosphatase (PAP) | 1-Eicosanoyl-2-octadecanoyl-sn-glycerol (DAG) |

Monoacylglycerol Acyltransferase (MGAT) Pathways

An alternative route for DAG synthesis is the monoacylglycerol (MGAT) pathway. pnas.org This pathway is particularly prominent in enterocytes of the small intestine for the resynthesis of triacylglycerols from dietary fats that have been hydrolyzed into free fatty acids and monoacylglycerols for absorption. pnas.orgphysiology.org

In this pathway, a monoacylglycerol (MAG) is directly acylated to form a diacylglycerol. nih.gov To form 1-eicosanoyl-2-octadecanoyl-sn-glycerol, this could theoretically occur in two ways:

Acylation of a 2-octadecanoyl-sn-glycerol molecule with eicosanoyl-CoA at the sn-1 position.

Acylation of a 1-eicosanoyl-sn-glycerol molecule with octadecanoyl-CoA at the sn-2 position.

The reaction is catalyzed by an acyl-CoA:monoacylglycerol acyltransferase (MGAT). pnas.org There are multiple MGAT isoforms with distinct tissue distributions and functions. libretexts.org For instance, MGAT2 is highly expressed in the intestine, while MGAT1 is active in adipose tissue. libretexts.orgacs.org The formation of the specific DAG via this pathway would depend on the availability of the necessary MAG and fatty acyl-CoA substrates, as well as the substrate specificity of the MGAT enzymes present. physiology.org

Table 2: Monoacylglycerol Acyltransferase (MGAT) Pathway

| Substrates | Enzyme | Product |

|---|---|---|

| 2-Octadecanoyl-sn-glycerol + Eicosanoyl-CoA | Monoacylglycerol Acyltransferase (MGAT) | 1-Eicosanoyl-2-octadecanoyl-sn-glycerol |

| or | ||

| 1-Eicosanoyl-sn-glycerol + Octadecanoyl-CoA | Monoacylglycerol Acyltransferase (MGAT) | 1-Eicosanoyl-2-octadecanoyl-sn-glycerol |

Integration of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol in Complex Lipid Synthesis

Diacylglycerols are critical metabolic branch points. nih.govcreative-proteomics.com While they can be used for the synthesis of phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911), a primary fate for DAGs, especially those with saturated fatty acids, is their incorporation into triacylglycerols for energy storage. creative-proteomics.commdpi.com

Triacylglycerol Formation from Diacylglycerol Precursors

The final and committed step in the synthesis of triacylglycerol (TAG) is the acylation of diacylglycerol. nih.govwustl.edu The compound 1-eicosanoyl-2-octadecanoyl-sn-glycerol serves as the direct precursor for this reaction. An enzyme from the diacylglycerol acyltransferase (DGAT) family catalyzes the transfer of a third fatty acyl-CoA to the free hydroxyl group at the sn-3 position of the DAG molecule. researchgate.net

There are two main DGAT enzymes, DGAT1 and DGAT2, which have distinct characteristics but catalyze the same reaction. wustl.eduwustl.edu The acylation of 1-eicosanoyl-2-octadecanoyl-sn-glycerol by a fatty acyl-CoA results in the formation of a triacylglycerol. The specific fatty acid added at the sn-3 position can vary widely, depending on the available acyl-CoA pool and the preference of the DGAT enzyme, leading to a diverse range of TAG molecules. The newly synthesized TAG is then incorporated into cytosolic lipid droplets for storage. nih.gov

Table 3: Triacylglycerol Synthesis

| Substrates | Enzyme | Product |

|---|---|---|

| 1-Eicosanoyl-2-octadecanoyl-sn-glycerol + Fatty Acyl-CoA | Diacylglycerol Acyltransferase (DGAT) | Triacylglycerol (TAG) |

Phospholipid Synthesis Branch Points

The metabolic fate of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol is critically determined at the branch point of phospholipid synthesis, where it can be directed towards the formation of various classes of phospholipids, primarily phosphatidylcholine (PC) and phosphatidylethanolamine (PE). This bifurcation is governed by the activity and substrate specificity of key enzymes that utilize diacylglycerol (DAG) as a substrate. The structure of the specific DAG molecule, in this case, 1-Eicosanoyl-2-octadecanoyl-sn-glycerol with its long saturated fatty acyl chains (C20:0 and C18:0), can influence its channeling into these distinct pathways.

The synthesis of PC and PE from DAG occurs via the Kennedy pathway. In the final step of this pathway, CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) catalyzes the transfer of a phosphocholine (B91661) group from cytidine (B196190) diphosphate-choline (CDP-choline) to DAG to form PC. nih.govwikipedia.org Similarly, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) catalyzes the transfer of a phosphoethanolamine group from CDP-ethanolamine to DAG to yield PE. wikipedia.orgnih.gov

The partitioning of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol between these two major pathways is influenced by the substrate specificity of CPT and EPT. Research on various diacylglycerol species suggests that the nature of the fatty acyl chains can affect the efficiency of their utilization by these enzymes. While some studies indicate that cholinephosphotransferases may exhibit little to no specificity for different diacylglycerol substrates, others suggest that the fatty acid composition of the DAG pool can influence the resulting phospholipid profile. nih.gov

For instance, studies in freshly isolated rat alveolar type II cells have demonstrated the synthesis of saturated phosphatidylcholine from saturated diacylglycerols. nih.govcapes.gov.br These cells readily incorporate palmitate into saturated phosphatidic acid and saturated diacylglycerol, which are then used to produce saturated phosphatidylcholine and saturated phosphatidylglycerol. nih.govcapes.gov.br This suggests that a diacylglycerol species such as 1-Eicosanoyl-2-octadecanoyl-sn-glycerol, which is composed of two saturated fatty acids, could be a viable substrate for the synthesis of fully saturated phospholipid species.

In addition to serving as a precursor for PC and PE, 1-Eicosanoyl-2-octadecanoyl-sn-glycerol can also be channeled towards the synthesis of triacylglycerols (TAGs), the primary form of energy storage in cells. This reaction is catalyzed by diacylglycerol acyltransferase (DGAT), which esterifies a fatty acyl-CoA to the free hydroxyl group of the DAG molecule. nih.govmdpi.com The substrate specificity of DGAT for different DAG species can also play a role in diverting DAGs away from phospholipid synthesis and towards storage lipid formation. nih.gov

The relative activities and substrate preferences of CPT, EPT, and DGAT at this crucial metabolic juncture ultimately determine the fate of the 1-Eicosanoyl-2-octadecanoyl-sn-glycerol pool, thereby influencing the composition of cellular membranes and energy reserves.

Enzyme Substrate Specificity at the Diacylglycerol Branch Point

The following table, adapted from studies on oilseed plants, illustrates the differential substrate specificities of diacylglycerol acyltransferase (DGAT) and cholinephosphotransferase for various diacylglycerol (DAG) molecular species. While this data does not directly involve 1-Eicosanoyl-2-octadecanoyl-sn-glycerol, it provides insight into how the fatty acid composition of DAG can influence its metabolic partitioning.

| Diacylglycerol Species | Relative Activity of Diacylglycerol Acyltransferase (DGAT) (%) | Relative Activity of Cholinephosphotransferase (%) |

|---|---|---|

| 1,2-di-18:1-DAG | 100 | 100 |

| 1,2-di-10:0-DAG | 400 | 95 |

| 1,2-di-ricinoleoyl-DAG | 150 | 105 |

This table demonstrates that in certain plant systems, DGAT exhibits a notable preference for specific DAG species (e.g., 4-fold higher activity with 10:0/10:0 DAG), whereas cholinephosphotransferase shows broader specificity, with relatively similar activity across different DAGs. nih.gov This differential specificity can lead to the selective channeling of certain DAGs towards triacylglycerol synthesis over phospholipid synthesis.

Enzymatic Regulation and Interconversion of 1 Eicosanoyl 2 Octadecanoyl Sn Glycerol

Diacylglycerol Kinases (DGKs) and Phosphatidic Acid Generation

Diacylglycerol kinases are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), a critical signaling molecule in its own right. This action serves a dual purpose: it attenuates DAG-mediated signaling pathways and initiates PA-dependent cellular processes. nih.gov The human genome encodes for ten DGK isoforms, which are categorized into five types based on their structural domains and substrate preferences. nih.gov

The susceptibility of a diacylglycerol to phosphorylation by a particular DGK isoform is heavily dependent on its acyl chain composition. Research has revealed distinct substrate specificities among the DGK isoforms.

Diacylglycerol Kinase Epsilon (DGKε): DGKε, the sole member of the type III DGK family, exhibits a pronounced and unique specificity for DAG species containing an arachidonoyl (20:4) fatty acid at the sn-2 position and a saturated fatty acid, preferably stearic acid (18:0), at the sn-1 position. nih.govmdpi.com Its activity is significantly lower with other polyunsaturated fatty acids at the sn-2 position and it is unable to phosphorylate DAGs with a docosahexaenoic acid (22:6) at this position. nih.gov Furthermore, the length of the saturated fatty acid at the sn-1 position also modulates DGKε activity. Elongation of the sn-1 acyl chain from 18:0 (stearic acid) to 20:0 (eicosanoic acid) has been shown to decrease the enzyme's activity. nih.gov Given that 1-eicosanoyl-2-octadecanoyl-sn-glycerol contains a saturated fatty acid (octadecanoyl, 18:0) at the sn-2 position and an eicosanoyl (20:0) chain at the sn-1 position, it is predicted to be a poor substrate for DGKε. The lack of an arachidonoyl group at the sn-2 position is the primary determinant for this low affinity.

Diacylglycerol Kinase Zeta (DGKζ): In contrast to the high selectivity of DGKε, DGKζ does not exhibit significant discrimination between DAGs with different acyl chains. nih.gov Studies have indicated that DGKζ can phosphorylate various DAG species, suggesting a broader substrate tolerance. uniprot.org This suggests that DGKζ could potentially phosphorylate 1-eicosanoyl-2-octadecanoyl-sn-glycerol, although its specific activity towards this particular DAG has not been empirically determined. The alpha isoform, DGKα, also shows a degree of stereospecificity but can be less selective regarding acyl chains compared to DGKε, particularly in certain membrane environments. uniprot.orgnih.gov

The following interactive table summarizes the known substrate preferences of DGKε, which informs the predicted activity on 1-eicosanoyl-2-octadecanoyl-sn-glycerol.

| DGK Isoform | Preferred sn-1 Acyl Chain | Preferred sn-2 Acyl Chain | Predicted Activity on 1-Eicosanoyl-2-octadecanoyl-sn-glycerol |

| DGKε | Stearoyl (18:0) | Arachidonoyl (20:4) | Very Low |

| DGKζ | Non-specific | Non-specific | Possible |

The phosphorylation of DAG by DGKs is a critical regulatory node in lipid signaling, controlling the balance between DAG and PA. nih.gov By converting DAG to PA, DGKs terminate signals propagated by DAG-binding proteins, such as protein kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs). nih.gov Concurrently, the generation of PA initiates a distinct set of signaling cascades. Different PA molecular species, characterized by their unique acyl chain compositions, can interact with and regulate a diverse array of downstream effector proteins, influencing processes like cell proliferation, survival, and cytoskeletal organization. nih.gov

The substrate specificity of DGK isoforms implies that the generation of specific PA pools is tightly regulated. For instance, DGKε activity leads to the formation of PA species enriched in arachidonic acid. nih.gov Given the likely low activity of most DGK isoforms towards 1-eicosanoyl-2-octadecanoyl-sn-glycerol, its conversion to the corresponding phosphatidic acid, 1-eicosanoyl-2-octadecanoyl-sn-glycerol-3-phosphate, via this pathway is expected to be limited. This suggests that this particular DAG species may have a longer cellular half-life or be preferentially metabolized by other enzymatic pathways.

Diacylglycerol Lipases and Acylhydrolase Activity

Diacylglycerol lipases (DAGLs) are another class of enzymes that metabolize DAGs. These enzymes hydrolyze the ester bonds of DAG, releasing a free fatty acid and a monoacylglycerol. Adipose triglyceride lipase (B570770) (ATGL) is known to hydrolyze triacylglycerols to diacylglycerols and can also exhibit DAG lipase activity. ATGL demonstrates a preference for hydrolyzing long-chain fatty acid esters. nih.gov Another enzyme with DAG lipase activity, DglA from Sinorhizobium meliloti, has been shown to act on long-chain saturated fatty acids such as palmitate and stearate. nih.gov

While direct evidence of lipase activity on 1-eicosanoyl-2-octadecanoyl-sn-glycerol is not available, the known preference of some DAGLs for long-chain saturated fatty acids suggests that this DAG could be a substrate for hydrolysis. The activity would result in the release of either eicosanoic acid and 2-octadecanoyl-sn-glycerol, or octadecanoic acid and 1-eicosanoyl-sn-glycerol, depending on the regioselectivity of the specific lipase.

The table below outlines the potential products of diacylglycerol lipase activity on 1-eicosanoyl-2-octadecanoyl-sn-glycerol.

| Enzyme | Action | Potential Products |

| Diacylglycerol Lipase | Hydrolysis of sn-1 acyl chain | Eicosanoic Acid + 2-Octadecanoyl-sn-glycerol |

| Diacylglycerol Lipase | Hydrolysis of sn-2 acyl chain | Octadecanoic Acid + 1-Eicosanoyl-sn-glycerol |

Transacylase-Mediated Remodeling of Acyl Chains

The acyl chain composition of diacylglycerols can be modified through the action of transacylases. These enzymes catalyze the transfer of fatty acyl groups from a donor molecule, often a phospholipid, to a DAG acceptor. This process, known as the Lands cycle, allows for the remodeling of DAG species. For example, the enzyme lecithin:cholesterol acyltransferase (LCAT)-like protein, which includes phospholipid:diacylglycerol acyltransferases (PDAT), can be involved in this remodeling. nih.gov

The yeast transacylase Lro1, for instance, utilizes phospholipids (B1166683) as acyl donors to acylate DAG, forming triacylglycerols. nih.gov Some transacylases exhibit preferences for certain acyl chains. For example, a PDAT from Chlamydomonas reinhardtii showed a preference for DAGs with unsaturated fatty acids over those with saturated ones. nih.gov The specificity of mammalian transacylases for fully saturated, long-chain DAGs like 1-eicosanoyl-2-octadecanoyl-sn-glycerol is not well-characterized. However, this pathway represents a potential mechanism for the modification of its acyl chain composition, thereby altering its signaling properties and metabolic fate.

Cellular and Subcellular Research on 1 Eicosanoyl 2 Octadecanoyl Sn Glycerol Signaling

Role as a Second Messenger in Lipid Signaling Cascades

Diacylglycerols are well-established second messengers in cellular signaling. nih.gov They are transiently produced at the cell membrane in response to extracellular stimuli that activate phospholipase C (PLC). nih.gov This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. nih.gov While IP3 diffuses into the cytosol to trigger calcium release, DAG remains within the plasma membrane, where it recruits and activates a variety of effector proteins, most notably the Protein Kinase C (PKC) family. nih.gov

The structure of the DAG molecule, particularly the length and degree of saturation of its fatty acyl chains, plays a crucial role in its signaling function. pnas.org Different receptor-mediated events can lead to the generation of distinct patterns of DAG species, suggesting that the chemical heterogeneity of DAGs encodes specificity in cellular responses. pnas.org 1-Eicosanoyl-2-octadecanoyl-sn-glycerol, with its two long saturated fatty acid chains, would be expected to participate in these signaling cascades, although its specific generation and downstream effects would be context-dependent.

Modulation of Protein Kinase C (PKC) Family Activity by Specific Diacylglycerol Species

The activation of Protein Kinase C (PKC) isoforms is a primary function of DAG. However, research indicates that not all DAG species are equally effective at activating all PKC isoforms. The affinity of a PKC isoform for a particular DAG is influenced by the DAG's molecular structure.

Studies comparing different DAG species have shown that unsaturated DAGs are generally more potent activators of PKC than their saturated counterparts. For instance, in one study, maximal PKC activity was found to decrease with increasing saturation of the DAG. nih.gov Saturated fatty acids have been shown to lead to the accumulation of DAGs that are linked to the activation of specific PKC isoforms. physiology.org For example, an increase in saturated fatty acids can lead to the accumulation of 1,2-DAG, which in turn can activate PKC. physiology.org

While direct data on 1-eicosanoyl-2-octadecanoyl-sn-glycerol is scarce, research on similar long-chain saturated DAGs, such as 1,2-dipalmitoyl-sn-glycerol (B135180) (16:0/16:0), indicates that they are weak activators of PKC. scbt.comcaymanchem.com It is therefore plausible that 1-eicosanoyl-2-octadecanoyl-sn-glycerol is also a relatively weak activator of most PKC isoforms compared to unsaturated DAGs. However, it may still play a role in the fine-tuning of PKC signaling or have higher affinity for specific, less-studied PKC isoforms.

Table 1: Comparative Activation of PKC by Different Diacylglycerol Species (Illustrative)

| Diacylglycerol Species | Acyl Chain Composition | General PKC Activation Potency | Reference |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol | 18:0 / 20:4 (unsaturated) | High | sigmaaldrich.com |

| 1,2-Dioleoyl-sn-glycerol | 18:1 / 18:1 (unsaturated) | High | nih.gov |

| 1,2-Dipalmitoyl-sn-glycerol | 16:0 / 16:0 (saturated) | Weak | scbt.comcaymanchem.com |

| 1-Eicosanoyl-2-octadecanoyl-sn-glycerol | 20:0 / 18:0 (saturated) | Likely Weak | Inferred |

This table is illustrative and based on findings for structurally similar compounds. The potency of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol is an inference.

Interactions with Other Signal Transduction Effectors

Beyond PKC, DAGs can interact with other signaling proteins that contain a C1 domain, the conserved DAG-binding motif. These include:

Ras guanyl nucleotide-releasing proteins (RasGRPs): These proteins are exchange factors for Ras small GTPases and are directly activated by DAG, linking lipid signaling to the Ras/MAPK pathway.

Chimaerins: A family of Rac-GTPase activating proteins (GAPs) that are regulated by DAG. nih.gov

Munc13 proteins: These are essential for synaptic vesicle priming and are regulated by DAG.

The specific acyl chain composition of DAG can influence its binding affinity to these various effectors. pnas.org Therefore, 1-eicosanoyl-2-octadecanoyl-sn-glycerol could potentially modulate the activity of these and other C1 domain-containing proteins. The long saturated chains might confer a preference for certain effectors or lead to a distinct temporal pattern of activation compared to unsaturated DAGs.

Investigation of Downstream Cellular Responses

The downstream cellular responses to a specific DAG species are a consequence of the effector proteins it activates. While direct studies on 1-eicosanoyl-2-octadecanoyl-sn-glycerol are lacking, research on the effects of accumulating saturated DAGs provides some insights into its potential roles.

The accumulation of saturated DAGs has been linked to cellular stress and the induction of insulin (B600854) resistance. physiology.org In cultured human muscle cells, supplementation with saturated fatty acids led to an accumulation of DAG and impaired insulin-stimulated glucose uptake. physiology.org This suggests that an overabundance of long-chain saturated DAGs like 1-eicosanoyl-2-octadecanoyl-sn-glycerol in certain cellular contexts could contribute to metabolic dysregulation.

Furthermore, the accumulation of saturated glycerolipids can lead to lipotoxicity and trigger the unfolded protein response (UPR), a cellular stress response. nih.gov This indicates that while it may be a less potent activator of canonical signaling pathways compared to unsaturated DAGs, the accumulation of 1-eicosanoyl-2-octadecanoyl-sn-glycerol could have significant pathological consequences.

Table 2: Potential Downstream Cellular Responses to 1-Eicosanoyl-2-octadecanoyl-sn-glycerol Accumulation

| Cellular Process | Potential Effect | Putative Mechanism | Reference (for similar compounds) |

| Insulin Signaling | Impairment of insulin-stimulated glucose uptake | Activation of specific PKC isoforms that interfere with the insulin signaling cascade. | physiology.org |

| Cellular Stress | Induction of the Unfolded Protein Response (UPR) | Accumulation of saturated glycerolipids leading to lipotoxicity. | nih.gov |

| Gene Expression | Alterations in gene transcription | Activation of transcription factors downstream of PKC or other signaling pathways. | Inferred |

| Cell Proliferation and Differentiation | Modulation of cell cycle and differentiation programs | Fine-tuning the activity of PKC isoforms and other signaling effectors involved in cell fate decisions. | Inferred |

Advanced Analytical Approaches for 1 Eicosanoyl 2 Octadecanoyl Sn Glycerol Research

Mass Spectrometry-Based Lipidomics for Molecular Species Quantification

Mass spectrometry (MS)-based lipidomics has become an indispensable tool for the analysis of DAGs, offering high sensitivity and specificity for identifying and quantifying individual molecular species directly from biological extracts. acs.orgcreative-proteomics.com This approach allows for a comprehensive analysis of the DAG profile, providing insights into the specific changes associated with various physiological and pathological states. acs.orgresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of nonvolatile and thermally labile molecules like diacylglycerols. nih.govaocs.org In ESI-MS, DAGs are typically ionized by forming adducts with cations. In positive-ion mode, ammonium adducts ([M+NH₄]⁺) are commonly analyzed, as they provide stable signals and informative fragmentation patterns in subsequent analysis. nih.govnih.govnih.gov

To enhance ionization efficiency and detection sensitivity, chemical derivatization of the hydroxyl group on the glycerol (B35011) backbone can be employed. acs.orgnih.gov This strategy introduces a permanent charge, which improves the response in the mass spectrometer and can help overcome the ion suppression effects often encountered in complex biological samples. acs.orgnih.govfrontiersin.org For instance, derivatization with dimethylglycine (DMG) creates a permanently charged quaternary ammonium group, significantly improving detection limits. acs.orgfrontiersin.org

Table 1: Common Adducts and Derivatives for ESI-MS Analysis of Diacylglycerols

| Ionization Species | Description | Advantage |

| [M+NH₄]⁺ | Ammonium Adduct | Commonly formed in positive ESI; produces characteristic neutral loss fragments in MS/MS. |

| [M+Na]⁺ | Sodium Adduct | Can be used for detection, particularly when chromatographic separation is employed. researchgate.net |

| [M+Li]⁺ | Lithium Adduct | Can provide specific fragmentation patterns useful for identifying fatty acid positions. nih.gov |

| DMG Derivative | N,N-dimethylglycine | Introduces a permanent positive charge, enhancing ionization efficiency and sensitivity. acs.orgfrontiersin.org |

Tandem mass spectrometry (MS/MS or MS²) is crucial for the structural elucidation of DAGs, including the identification of the specific fatty acyl chains and their positions on the glycerol backbone (regio-specificity). creative-proteomics.comnih.govnih.gov In a typical MS/MS experiment, the precursor ion (e.g., the [M+NH₄]⁺ adduct of 1-eicosanoyl-2-octadecanoyl-sn-glycerol) is isolated and subjected to collision-induced dissociation (CID). nih.gov

The fragmentation of DAG ammonium adducts characteristically results in the neutral loss of one of the fatty acyl chains as a carboxylic acid plus ammonia. nih.gov For 1-eicosanoyl-2-octadecanoyl-sn-glycerol (38:0), the precursor [M+NH₄]⁺ ion would be subjected to CID, leading to two main product ions corresponding to the loss of eicosanoic acid (20:0) and the loss of octadecanoic acid (18:0). The relative abundance of these fragment ions can sometimes provide information about the position of the fatty acids, with the loss of the fatty acid at the sn-1 position often being more favorable. nih.gov

Table 2: Predicted MS/MS Fragmentation for 1-Eicosanoyl-2-octadecanoyl-sn-glycerol [M+NH₄]⁺

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Interpretation |

| [M+NH₄]⁺ | Eicosanoic Acid (20:0) + NH₃ | [M+H - C₂₀H₄₀O₂]⁺ | Loss of the sn-1 acyl chain |

| [M+NH₄]⁺ | Octadecanoic Acid (18:0) + NH₃ | [M+H - C₁₈H₃₆O₂]⁺ | Loss of the sn-2 acyl chain |

Accurate quantification of DAG species like 1-eicosanoyl-2-octadecanoyl-sn-glycerol requires the use of appropriate internal standards to correct for variations in sample extraction, processing, and instrument response. nih.govspringernature.comnih.gov The ideal internal standard is a structurally similar molecule that is not naturally present in the sample. nih.gov

Stable isotope-labeled lipids are considered the gold standard for internal standards in quantitative lipidomics. frontiersin.org For DAG analysis, a single internal standard per lipid class, such as a DAG with non-endogenous fatty acid chains (e.g., 12:0/12:0-DAG or 17:0/17:0-DAG), can be used. nih.govmdpi.com Quantification is achieved by comparing the peak area or intensity of the endogenous analyte to that of the known amount of the spiked internal standard. nih.govnih.gov This ratiometric approach allows for the determination of either the relative or absolute concentration of the target DAG species. nih.govnih.gov

Chromatographic Techniques for Diacylglycerol Separation

While direct infusion or "shotgun" lipidomics can provide rapid profiling of DAGs, chromatographic separation is often necessary to resolve isomeric species that are indistinguishable by mass alone. acs.org

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful platform for DAG analysis. creative-proteomics.comnih.gov Reversed-phase (RP) HPLC is the most common separation method, where lipids are separated based on their hydrophobicity, which is determined by the length and degree of unsaturation of the acyl chains. creative-proteomics.comjsbms.jp

Using an RP-HPLC column, different DAG molecular species can be separated prior to their introduction into the mass spectrometer. nih.gov This is particularly important for separating sn-1,2 and sn-1,3 DAG regioisomers, which can exhibit different retention times. frontiersin.org For instance, 1-eicosanoyl-2-octadecanoyl-sn-glycerol could be separated from its regioisomer, 1-eicosanoyl-3-octadecanoyl-sn-glycerol, as well as from other DAGs with the same total number of carbons and double bonds but different fatty acid compositions.

Gas chromatography-mass spectrometry (GC-MS) is the benchmark method for the detailed analysis of fatty acid composition. nih.gov For DAG analysis, this technique is not typically used on the intact molecule due to its low volatility. Instead, the DAG is first hydrolyzed to release the constituent fatty acids (eicosanoic acid and octadecanoic acid). nih.gov

These free fatty acids are then derivatized, most commonly to fatty acid methyl esters (FAMEs), to increase their volatility for GC analysis. nih.govaocs.org The FAMEs are separated on a GC column and subsequently identified by the mass spectrometer based on their retention times and characteristic mass spectra. shimadzu.com This method provides precise quantification of the individual fatty acids present in the original DAG molecule but does not preserve information about their original positions on the glycerol backbone. nih.gov

Stereospecific Analysis of sn-Positions

The determination of the specific fatty acids esterified at the sn-1 and sn-2 positions of the glycerol backbone in 1-Eicosanoyl-2-octadecanoyl-sn-glycerol is fundamental to its unambiguous structural characterization. Stereospecific analysis distinguishes between the enantiomeric forms, namely 1-eicosanoyl-2-octadecanoyl-sn-glycerol and its counterpart, 2-eicosanoyl-1-octadecanoyl-sn-glycerol. Advanced analytical methodologies are employed to resolve these stereoisomers, providing crucial insights into the molecule's biosynthesis and metabolic pathways.

The primary challenge in the stereospecific analysis of diacylglycerols (DAGs) lies in the identical molecular weight and similar physicochemical properties of the sn-1,2 and sn-2,3 enantiomers. To overcome this, chromatographic and enzymatic techniques, often in combination, are utilized.

Chiral High-Performance Liquid Chromatography (HPLC):

A powerful approach for the separation of diacylglycerol enantiomers is high-performance liquid chromatography utilizing a chiral stationary phase (CSP). nih.gov This technique often necessitates the derivatization of the hydroxyl group at the sn-3 position to introduce a chemical moiety that can interact with the chiral stationary phase, leading to differential retention of the enantiomers.

A common derivatization strategy involves the conversion of the diacylglycerols into their 3,5-dinitrophenylurethane (DNPU) derivatives. nih.gov These derivatives can then be separated on a CSP, such as one containing N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine bonded to a silica support. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral selector of the stationary phase, leading to different elution times. Typically, the sn-1,2 enantiomer is eluted before the corresponding sn-2,3 enantiomer. nih.gov

The combination of reversed-phase HPLC for the separation of diacylglycerol molecular species followed by chiral-phase HPLC for the resolution of enantiomers provides a comprehensive two-dimensional analytical strategy. nih.gov

Enzymatic Methods:

Enzymatic approaches exploit the stereospecificity of certain lipases to differentiate between the fatty acids at the sn-1 and sn-3 positions of the precursor triacylglycerol or the diacylglycerol itself. For instance, pancreatic lipase (B570770) specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of triacylglycerols, leaving the fatty acid at the sn-2 position intact in the form of a 2-monoacylglycerol. While this method is more established for triacylglycerol analysis, the principle can be adapted for diacylglycerols.

Alternatively, lipases with specificity for the sn-1 position can be employed. The controlled hydrolysis of a diacylglycerol mixture would result in the formation of a 2-monoacylglycerol and a free fatty acid from the sn-1 position. Subsequent analysis of the resulting products can elucidate the original stereochemistry. The use of immobilized lipases, such as Rhizopus delemar lipase, has shown to be effective and can reduce analysis time. nih.gov

Mass Spectrometry (MS) in Conjunction with Separation Techniques:

While mass spectrometry alone cannot typically distinguish between enantiomers, it serves as a highly sensitive and specific detector when coupled with chromatographic separation methods (LC-MS). aocs.org Following the separation of the diacylglycerol enantiomers by chiral HPLC, electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to confirm the identity of the individual fatty acyl chains. creative-proteomics.com Fragmentation patterns in the mass spectra can provide information about the fatty acids present and their relative positions. mdpi.com

The following table summarizes the key aspects of these advanced analytical approaches for the stereospecific analysis of diacylglycerols like 1-Eicosanoyl-2-octadecanoyl-sn-glycerol.

| Analytical Technique | Principle | Derivatization | Key Findings/Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Often required. Common derivatives include 3,5-dinitrophenylurethanes (DNPU). nih.govaocs.org | Allows for the direct separation and quantification of sn-1,2 and sn-2,3 diacylglycerol enantiomers. scispace.com |

| Enzymatic Hydrolysis | Stereospecific lipases selectively cleave fatty acids from specific sn-positions. | Not required for the enzymatic reaction itself, but derivatization of products may be needed for subsequent analysis. | Determination of the fatty acid composition at the sn-2 position. nih.gov Can be used to infer the stereochemistry of the original diacylglycerol. |

| LC-MS/MS | Separation of isomers by liquid chromatography followed by mass spectrometric detection and fragmentation for structural elucidation. | May be used prior to LC to enhance separation and ionization. | Provides high sensitivity and specificity for the identification and quantification of the separated stereoisomers and their constituent fatty acids. nih.gov |

Synthetic Methodologies for Research Applications of 1 Eicosanoyl 2 Octadecanoyl Sn Glycerol

Enzymatic Synthesis Approaches for Structured Glycerolipids

Enzymatic methods are highly valued in lipid synthesis due to their mild reaction conditions and high specificity, which minimizes by-product formation and preserves heat-sensitive fatty acids. frontiersin.orgmdpi.com Lipases, in particular, are powerful biocatalysts for creating structured lipids like diacylglycerols. scielo.br

The synthesis of sn-1,2-diacylglycerols relies heavily on the regioselectivity of lipases. Most lipases exhibit a strong preference for hydrolyzing or forming ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, a property known as sn-1,3-regioselectivity. nih.govresearchgate.net This characteristic is exploited to produce specific DAG isomers.

A primary strategy involves the controlled, partial hydrolysis of a triglyceride (TAG) precursor. Using a 1,3-specific lipase (B570770), the fatty acids at the sn-1 and sn-3 positions are selectively cleaved, ideally leaving the sn-2 fatty acid intact and generating an sn-2-monoacylglycerol (MAG). This 2-MAG intermediate can then be acylated at the sn-1 position with the desired fatty acid (e.g., eicosanoic acid) to yield the target 1-Eicosanoyl-2-octadecanoyl-sn-glycerol.

Alternatively, direct esterification of glycerol can be employed. dss.go.th However, to achieve the desired sn-1,2 structure, this typically requires a multi-step process involving protection of the sn-3 hydroxyl group, which often falls under chemoenzymatic strategies. Direct esterification of glycerol with a mixture of fatty acids using a 1,3-specific lipase tends to produce 1,3-DAGs. dss.go.th For instance, studies on the direct esterification of glycerol with various fatty acids using immobilized Rhizomucor miehei lipase in a solvent-free system predominantly yielded 1,3-diacylglycerols. dss.go.th

The choice of enzyme is critical. Commercially available lipases from various microbial sources are screened for their efficacy in glycerolysis and esterification reactions. capes.gov.br For example, Novozym 435 (immobilized Candida antarctica lipase B) and Lipase PS-D (Pseudomonas cepacia) have demonstrated high efficiency in producing DAGs from oils. capes.gov.br

Table 1: Regioselectivity of Common Lipases in Glycerolipid Synthesis

| Lipase Source | Regioselectivity | Typical Application in DAG Synthesis | Reference |

| Rhizomucor miehei | sn-1,3 specific | Production of 1,3-DAGs or 2-MAGs from TAGs | dss.go.th |

| Candida antarctica B (Novozym 435) | Non-specific (but effective) | High-yield DAG synthesis via glycerolysis/esterification | capes.gov.br |

| Pseudomonas cepacia (Lipase PS-D) | sn-1,3 specific | High-yield DAG synthesis via glycerolysis | capes.gov.br |

| Thermomyces lanuginosus | sn-1,3 specific | Hydrolysis of TAGs to produce 2-MAGs | researchgate.net |

Achieving the correct sn (stereospecifically numbered) configuration is paramount for producing biologically relevant molecules like 1-Eicosanoyl-2-octadecanoyl-sn-glycerol. The "sn" designation indicates that the chirality at the C-2 position of the glycerol backbone is defined. 1,2-diacyl-sn-glycerols are key intermediates in the biosynthesis of triglycerides and phospholipids (B1166683) in what is known as the Kennedy pathway. nih.gov

To ensure the correct stereochemistry, synthesis often starts from a chiral precursor. A common and effective starting material is sn-glycerol-3-phosphate. nih.gov The synthesis proceeds by acylating the free sn-1 and sn-2 hydroxyl groups. For the target molecule, this would involve a sequential acylation, first with eicosanoic acid and then with octadecanoic acid (or vice versa, depending on the specific protection and activation strategy), followed by the enzymatic removal of the phosphate (B84403) group at the sn-3 position. Phospholipase C is a key enzyme used for this final dephosphorylation step, converting the intermediate phosphatidic acid (1-eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphate) into the final 1-Eicosanoyl-2-octadecanoyl-sn-glycerol. nih.gov This enzymatic step is highly specific and occurs without acyl migration, thus preserving the stereochemical integrity of the molecule.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to build complex molecules that are difficult to access by either method alone. researchgate.net This approach offers great flexibility in constructing precisely structured glycerolipids.

A viable chemoenzymatic route to 1-Eicosanoyl-2-octadecanoyl-sn-glycerol could be:

Chemical Protection: Start with a chiral glycerol derivative, such as sn-glycerol, and chemically protect the hydroxyl group at the sn-3 position (e.g., with a trityl or silyl (B83357) group).

Enzymatic Acylation: Use a lipase to regioselectively acylate the sn-1 position with eicosanoic acid. The specificity of the lipase ensures acylation occurs at the primary hydroxyl group (sn-1) over the secondary one (sn-2).

Chemical Acylation: Acylate the remaining free hydroxyl group at the sn-2 position with octadecanoic acid using standard chemical methods (e.g., using the fatty acid anhydride (B1165640) or acyl chloride).

Chemical Deprotection: Remove the protecting group from the sn-3 position to yield the final 1-Eicosanoyl-2-octadecanoyl-sn-glycerol.

Another powerful chemoenzymatic method involves the acylation of L-[U-¹⁴C]glycerol 3-phosphate with fatty acid anhydrides, followed by the conversion of the resulting phosphatidic acid to the sn-1,2-diacyl[U-¹⁴C]glycerol using phospholipase C. nih.gov This method is particularly useful for creating radiolabeled probes.

Preparation of Radiolabeled or Deuterated Probes for Metabolic Tracing

To study the metabolic fate and signaling roles of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol, it is essential to prepare isotopically labeled versions of the molecule. creative-proteomics.com These labeled probes act as tracers that can be monitored within cells or whole organisms.

Radiolabeling: This involves incorporating radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). A well-established method for synthesizing radioactively labeled sn-1,2-diacylglycerols starts with a commercially available labeled precursor, such as L-[U-¹⁴C]glycerol 3-phosphate. nih.gov The synthesis proceeds via chemical acylation with the appropriate fatty acid anhydrides (eicosanoic anhydride and octadecanoic anhydride) to form the labeled phosphatidic acid. The final step is the enzymatic removal of the phosphate group by phospholipase C to yield the desired radiolabeled DAG. nih.gov This method ensures the label is on the glycerol backbone, allowing for tracing of the entire glycerolipid moiety.

Deuteration (Stable Isotope Labeling): This involves replacing hydrogen atoms with deuterium (B1214612) (²H), a non-radioactive (stable) isotope. creative-proteomics.com Deuterated lipids are particularly useful for studies using mass spectrometry and solid-state NMR. rsc.org The synthesis of deuterated 1-Eicosanoyl-2-octadecanoyl-sn-glycerol can be achieved by using deuterated fatty acids (e.g., eicosanoic acid-d₃₉ and octadecanoic acid-d₃₅) or a deuterated glycerol backbone. Perdeuterated fatty acids can be produced by growing microorganisms in deuterated media or through chemical methods like H/D exchange under hydrothermal conditions using a metal catalyst. europa.eu These deuterated fatty acids can then be incorporated into the glycerol backbone using the chemoenzymatic strategies described earlier. Using stable isotopes is safer than using radioisotopes and is ideal for long-term studies. creative-proteomics.com

Table 2: Isotopic Labeling Strategies for Diacylglycerol Probes

| Labeling Type | Isotope | Precursor Example | Synthetic Step | Application | Reference |

| Radioactive | ¹⁴C | L-[U-¹⁴C]glycerol 3-phosphate | Chemoenzymatic | Metabolic flux analysis, in vivo tracing | nih.gov |

| Stable Isotope | ²H (Deuterium) | Deuterated fatty acids | Chemoenzymatic | Mass spectrometry-based lipidomics, NMR studies | rsc.orgeuropa.eu |

| Stable Isotope | ¹³C | U-¹³C labeled glucose | Biosynthetic (in cells) | Metabolic pathway tracing | nih.gov |

Development of Synthetic Lipid Libraries for Functional Studies

Understanding the precise function of a single lipid species like 1-Eicosanoyl-2-octadecanoyl-sn-glycerol is often advanced by comparing its activity to that of structurally related molecules. This has led to the development of synthetic lipid libraries—collections of diverse but systematically varied lipid structures. aocs.org

For diacylglycerols, a library might include molecules where:

The fatty acid chain lengths at the sn-1 and sn-2 positions are varied.

The degree of saturation of the fatty acids is altered.

The position of the fatty acids is swapped (e.g., comparing sn-1,2-DAG with sn-1,3-DAG isomers).

The stereochemistry is inverted (e.g., comparing sn-glycerol with rac-glycerol derivatives).

The synthesis of such libraries requires robust and versatile chemical and enzymatic methods that can be applied in a parallel or combinatorial fashion. The chemoenzymatic strategies outlined above are particularly well-suited for this purpose. By creating a library of DAGs that includes 1-Eicosanoyl-2-octadecanoyl-sn-glycerol alongside its analogs, researchers can perform high-throughput screening to dissect structure-activity relationships. For example, such libraries can be used to investigate the specific structural requirements for activating protein kinase C (PKC) isoforms or for serving as a substrate for diacylglycerol kinases. medchemexpress.com The availability of these defined molecular tools is crucial for advancing the field of lipidomics and understanding the complex roles of individual lipid species in cellular health and disease. nih.gov

Emerging Research Perspectives and Future Directions for 1 Eicosanoyl 2 Octadecanoyl Sn Glycerol Studies

Challenges in Elucidating Specific Biological Functions of Rare Diacylglycerol Species

The study of specific, low-abundance diacylglycerols such as 1-Eicosanoyl-2-octadecanoyl-sn-glycerol is fraught with analytical and biological challenges. A primary difficulty is the immense complexity of the cellular lipidome, where thousands of distinct lipid species coexist. nih.gov Distinguishing one specific DAG from a sea of structurally similar molecules requires highly sensitive and specific analytical techniques.

Key challenges include:

Isobaric Overlap: Many DAG species have identical molecular weights but different fatty acid compositions, making them difficult to resolve with standard mass spectrometry. nih.gov For example, a DAG containing a C18:0 and a C20:0 fatty acid is isobaric with one containing two C19:0 fatty acids.

Isomeric Complexity: Diacylglycerols exist in different stereo/regioisoforms (e.g., sn-1,2, sn-2,3, and sn-1,3), each with potentially unique biological properties and metabolic fates. nih.gov Only the sn-1,2 isoform is known to possess signaling properties, yet enzymes exist that can interconvert between isoforms, further complicating analysis. nih.gov

Low Abundance and Rapid Turnover: As metabolic intermediates and signaling molecules, DAGs are often present at low concentrations and are rapidly converted to other lipids, such as triacylglycerols or phospholipids (B1166683). nih.govpnas.org This transient nature makes them difficult to capture and quantify accurately.

Subcellular-Specific Pools: DAGs exist in distinct subcellular pools, such as the plasma membrane, endoplasmic reticulum, and lipid droplets, with each pool potentially having a different function. nih.govoup.com Biochemical fractionation methods often fail to preserve the integrity of these distinct pools. oup.com

These hurdles collectively contribute to the difficulty in assigning specific functions to rare DAG species beyond their general role as metabolic intermediates.

Integration of Multi-Omics Data in Lipid Metabolism Research

A promising approach to overcoming the challenges of studying rare lipids is the integration of multi-omics data. mdpi.comnih.gov This strategy combines information from genomics, transcriptomics, proteomics, and metabolomics/lipidomics to build comprehensive models of biological systems. youtube.com By correlating the abundance of a specific lipid like 1-Eicosanoyl-2-octadecanoyl-sn-glycerol with changes in genes, proteins, and other metabolites, researchers can generate hypotheses about its function and regulation. mdpi.com

Multi-omics integration offers several advantages for lipid research:

Network-Based Analysis: It allows for the construction of lipid-metabolite-protein networks that can reveal previously unknown connections between molecular layers. mdpi.com This can help identify the enzymes responsible for the synthesis and degradation of a specific DAG and the signaling pathways it may influence.

Biomarker Discovery: In disease-focused studies, integrating multi-omics data can identify lipids and metabolites associated with disease-related proteins. mdpi.comnih.gov This approach has been used to highlight the dysregulation of lipid metabolism in conditions like cardiovascular disease and Alzheimer's disease. nih.govnih.gov

Understanding Dynamic Systems: By applying multi-omics approaches over time, researchers can observe dynamic shifts in biological processes. This can reveal how lipid metabolism adapts to different stimuli or pathologies, providing clues to the roles of transient species. mdpi.com

For a rare species like 1-Eicosanoyl-2-octadecanoyl-sn-glycerol, its significance might only become apparent when its fluctuations are linked to corresponding changes in the expression of specific acyltransferases, lipases, or signaling proteins identified through integrated analysis.

Advancements in In Vitro and In Vivo Model Systems for Diacylglycerol Research

Progress in understanding DAG function relies heavily on the development of sophisticated model systems that allow for precise manipulation and observation.

Innovations in In Vitro Models:

Photoswitchable DAGs: A significant breakthrough is the creation of light-sensitive DAGs (PhoDAGs) that can be "activated" with UV light. nih.gov This technology allows researchers to generate a rapid, localized increase in a specific DAG species at the plasma membrane, enabling precise study of its downstream signaling effects, such as protein kinase C (PKC) activation. nih.gov

Reconstituted Membrane Systems: To understand the biophysical effects of DAGs on membranes and their interactions with proteins, researchers use in vitro reconstitution experiments. nih.gov Systems using supported membrane templates that mimic the complex topology of organelles like mitochondria allow for detailed study of how DAG accumulation influences the binding and activity of membrane-remodeling proteins. nih.gov

Genetically Engineered Cell Lines: Cell culture models remain a cornerstone of research. mdpi.compnas.org By using tools like CRISPR-Cas9 to knock out or overexpress genes encoding key lipid-metabolizing enzymes (e.g., diacylglycerol acyltransferases), scientists can study the specific consequences of altered DAG metabolism and the accumulation or depletion of particular species. bioengineer.org

Innovations in In Vivo Models:

Genetically Encoded Biosensors: To visualize DAG dynamics in living cells and organisms, researchers have developed genetically encoded biosensors. oup.com These sensors typically consist of a fluorescent protein fused to a DAG-binding domain (like the C1 domain of PKC). When DAG levels rise in a specific membrane, the sensor is recruited, causing a change in fluorescence that can be monitored by advanced microscopy. oup.com

Metabolic Tracing in Animal Models: In vivo studies in animal models, often equipped with cannulas for sampling, allow for tracing the metabolic fate of lipids. mdpi.com By administering isotopically labeled precursors, scientists can follow their incorporation into different lipid classes, including specific DAG species, and track their secretion and distribution throughout the body, providing a holistic view of glycerolipid metabolism. mdpi.com

These advanced models are crucial for moving beyond correlation and establishing the causal functions of specific diacylglycerols in complex biological settings.

Innovative Bioengineering Approaches for Lipid Production and Modification

Bioengineering offers powerful tools to produce and modify lipids for research and industrial applications. vaia.com These approaches can be harnessed to generate sufficient quantities of rare lipids like 1-Eicosanoyl-2-octadecanoyl-sn-glycerol for functional studies or to create novel lipid structures with desired properties.

Key bioengineering strategies include:

Metabolic Engineering of Microorganisms: Microbes such as the yeast Saccharomyces cerevisiae are popular hosts for lipid production. nih.govnih.gov Their metabolic pathways can be re-engineered to enhance the production of specific lipids. This involves several modular strategies: nih.govnih.gov

Increasing Substrate Supply: Enhancing pathways that produce the fatty acid and glycerol (B35011) backbones. springernature.com

Regulating Synthesis Pathways: Overexpressing key rate-limiting enzymes, such as specific acyltransferases that join fatty acids to the glycerol backbone. researchgate.net

Blocking Competing Pathways: Deleting or downregulating enzymes that divert precursors away from the desired lipid product. researchgate.net

Transcription Factor Engineering: An emerging strategy involves manipulating transcription factors that globally regulate lipid metabolism. researchgate.net Overexpressing a key transcription factor can upregulate an entire suite of genes involved in a lipid synthesis pathway, potentially avoiding bottlenecks that can occur when only a single enzyme is overexpressed. researchgate.net

Advanced Genetic Tools: The advent of precise gene-editing technologies like CRISPR-Cas9 has revolutionized metabolic engineering. vaia.com These tools allow for targeted and efficient modification of an organism's genome to alter its lipid profile, for instance, by changing the substrate specificity of an enzyme to favor the incorporation of eicosanoic acid and octadecanoic acid into a glycerol backbone. vaia.com

These bioengineering approaches hold the promise of enabling the large-scale production of rare and structurally defined DAGs, which is currently a major bottleneck for in-depth biochemical and functional characterization.

Q & A

Q. What methods are used to synthesize and characterize 1-eicosanoyl-2-octadecanoyl-sn-glycerol in laboratory settings?

Methodological Answer: Synthesis typically involves stereoselective acylation of glycerol. For example:

- Step 1 : Protect the sn-3 position of glycerol using a temporary protecting group (e.g., trityl chloride) to ensure regioselective acylation at sn-1 and sn-2 positions.

- Step 2 : Introduce eicosanoic acid (C20:0) to the sn-1 position using DCC (dicyclohexylcarbodiimide) as a coupling agent.

- Step 3 : Deprotect the sn-3 position and acylated with octadecanoic acid (C18:0) at sn-2 using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Characterization : Confirm structure via H-NMR (e.g., glycerol backbone protons at δ 3.5–4.3 ppm) and ESI-MS (expected molecular ion [M+Na] at m/z 723.6) .

Q. Table 1: Key Synthetic Parameters

| Parameter | Value/Technique | Reference |

|---|---|---|

| Coupling Reagents | DCC, EDCI | |

| Protecting Group | Trityl chloride | |

| Structural Confirmation | H-NMR, ESI-MS |

Q. How is 1-eicosanoyl-2-octadecanoyl-sn-glycerol isolated from complex lipid mixtures?

Methodological Answer: The Bligh-Dyer method is widely used for lipid extraction:

- Homogenize samples in chloroform:methanol (2:1 v/v) to form a monophasic system.

- Add chloroform and water to separate into two phases: lipids partition into the chloroform layer, which is collected and evaporated .

- Further purification via silica gel chromatography using gradient elution (e.g., hexane:ethyl acetate 9:1 to 1:1) isolates the target diacylglycerol. Monitor fractions via TLC (R ~0.4 in hexane:ethyl acetate 3:1) .

Q. What analytical techniques are critical for confirming the stereochemical configuration of this compound?

Methodological Answer:

- Enzymatic assays : Use sn-1-specific lipases (e.g., Rhizopus arrhizus lipase) to hydrolyze the sn-1 acyl group. Retention of the sn-2 acyl group confirms regiochemistry .

- Chiral chromatography : Employ chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (95:5) to resolve sn-1 vs. sn-2 isomers .

Advanced Research Questions

Q. How does the sn-1 vs. sn-2 acyl chain positioning influence interactions with lipid-modifying enzymes?

Methodological Answer:

- Substrate specificity assays : Compare phosphorylation rates of 1-eicosanoyl-2-octadecanoyl-sn-glycerol with its regioisomer (1-octadecanoyl-2-eicosanoyl-sn-glycerol) using diacylglycerol kinases (DGKs). For example, AtDGK2 shows higher activity toward unsaturated DAGs but may exhibit reduced efficiency with saturated long-chain acyl groups .

- Kinetic analysis : Measure and values using recombinant DGKs. For saturated DAGs, typical ranges from 100–150 µM, with ~0.2–0.3 pmol/min/µg .

Q. Table 2: Enzyme Kinetics of DGK2 with DAG Analogues

| Substrate | (µM) | (pmol/min/µg) | Reference |

|---|---|---|---|

| 1-Stearoyl-2-arachidonoyl-sn-glycerol | 125 | 0.25 | |

| 1,2-Dioleoyl-sn-glycerol | 110 | 0.28 |

Q. What experimental challenges arise when studying this compound’s role in membrane bilayer dynamics?

Methodological Answer:

- Contradictory fluidity data : Long-chain saturated acyl groups (e.g., C20:0) increase membrane rigidity, but asymmetrical positioning (sn-1 vs. sn-2) may alter lateral packing. Resolve using fluorescence anisotropy with DPH (1,6-diphenyl-1,3,5-hexatriene) probes .

- Oxidative stability : Saturated lipids are less prone to oxidation, but trace impurities (e.g., peroxides in solvents) can skew results. Implement HPLC-PDA (photodiode array) to monitor oxidation products (λ = 234 nm for conjugated dienes) .

Q. How can researchers address discrepancies in lipidomic quantification of this compound?

Methodological Answer:

Q. What precautions are necessary to ensure experimental reproducibility in handling and storage?

Methodological Answer:

- Storage : Store at -80°C under argon to prevent hydrolysis. Avoid aqueous environments, as water induces acyl migration (sn-1 → sn-3) over time .

- Handling : Use glass syringes for aliquoting to minimize adsorption to plastics. Confirm purity via HPLC-ELSD (evaporative light scattering detection) before critical experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.